Cas no 50920-68-8 (3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid)
3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole-5-carboxylic acid, 3-methyl-1-(1-methylethyl)-
- 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid
- 3-Methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
- AUZHMOQAPWTGTB-UHFFFAOYSA-N
- SCHEMBL3670839
- DS-021850
- MFCD08700655
- AKOS003673115
- 50920-68-8
- EN300-254219
- 2-ISOPROPYL-5-METHYLPYRAZOLE-3-CARBOXYLIC ACID
- CS-0129427
- KS-7249
- AB92289
- 3-Methyl-1-isopropyl-1H-pyrazole-5-carboxylic acid
- ALBB-032337
- 5-methyl-2-propan-2-ylpyrazole-3-carboxylic acid
- 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylicacid
- 3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
-
- MDL: MFCD08700655
- Inchi: 1S/C8H12N2O2/c1-5(2)10-7(8(11)12)4-6(3)9-10/h4-5H,1-3H3,(H,11,12)
- InChI Key: AUZHMOQAPWTGTB-UHFFFAOYSA-N
- SMILES: OC(C1=CC(C)=NN1C(C)C)=O
Computed Properties
- Exact Mass: 168.089877630g/mol
- Monoisotopic Mass: 168.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 55.1Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 303.2±22.0 °C at 760 mmHg
- Flash Point: 137.2±22.3 °C
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049004432-1g |
3-Methyl-1-isopropyl-1H-pyrazole-5-carboxylic acid |
50920-68-8 | 95% | 1g |
$849.00 | 2023-09-01 | |
| TRC | I822428-10mg |
1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid |
50920-68-8 | 10mg |
$ 70.00 | 2022-06-04 | ||
| TRC | I822428-50mg |
1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid |
50920-68-8 | 50mg |
$ 230.00 | 2022-06-04 | ||
| TRC | I822428-100mg |
1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid |
50920-68-8 | 100mg |
$ 340.00 | 2022-06-04 | ||
| Chemenu | CM112085-250mg |
1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid |
50920-68-8 | 95+% | 250mg |
$520 | 2021-08-06 | |
| Chemenu | CM112085-1g |
1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid |
50920-68-8 | 95+% | 1g |
$1223 | 2021-08-06 | |
| Chemenu | CM112085-5g |
1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid |
50920-68-8 | 95+% | 5g |
$4536 | 2021-08-06 | |
| Fluorochem | 091345-1g |
3-Methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid |
50920-68-8 | 95% | 1g |
£385.00 | 2022-03-01 | |
| Chemenu | CM112085-250mg |
1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid |
50920-68-8 | 95%+ | 250mg |
$320 | 2023-03-05 | |
| Chemenu | CM112085-1g |
1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid |
50920-68-8 | 95%+ | 1g |
$806 | 2023-03-05 |
3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid Suppliers
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Additional information on 3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
Professional Introduction to 3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic Acid (CAS No. 50920-68-8)
3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid, a compound with the chemical formula C8H12N2O2, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 50920-68-8, has garnered attention due to its structural properties and potential applications in drug development. The presence of a pyrazole core, combined with an acetic acid derivative, makes it a versatile scaffold for medicinal chemistry investigations.
The pyrazole moiety is a heterocyclic aromatic ring system that is widely recognized for its biological activity. Pyrazoles have been extensively studied for their roles in various pharmacological contexts, including antiviral, anti-inflammatory, and anticancer agents. The specific substitution pattern in 3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid contributes to its unique chemical and biological properties. The methyl group at the 3-position and the isopropyl group at the 1-position enhance the compound's interactability with biological targets, making it a promising candidate for further exploration.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic purposes. The acetic acid derivative at the 5-position of the pyrazole ring adds another layer of functionality, allowing for further derivatization and modification. This flexibility has made 3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid a valuable building block in synthetic chemistry. Researchers have utilized this compound to develop new derivatives with enhanced pharmacological profiles.
One of the most compelling aspects of this compound is its potential application in the development of small-molecule drugs. The pyrazole core is known to exhibit good oral bioavailability and metabolic stability, which are crucial factors for drug candidates. Additionally, the acetic acid moiety can be easily modified to introduce various functional groups, enabling the creation of compounds with tailored biological activities. This adaptability has made 3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid a focal point in drug discovery efforts.
The compound's structural features also make it an interesting candidate for studying enzyme inhibition and receptor binding. The pyrazole ring can interact with various biological targets through hydrogen bonding and hydrophobic interactions. This property has been exploited in the design of inhibitors for enzymes such as kinases and cytochrome P450 enzymes. Furthermore, the acetic acid derivative can serve as a linker to connect different pharmacophores, enhancing the compound's binding affinity to biological targets.
In conclusion, 3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid (CAS No. 50920-68-8) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and functional groups make it an excellent scaffold for developing novel therapeutic agents. As research in heterocyclic chemistry continues to advance, compounds like this one will play a crucial role in discovering new treatments for various diseases.
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